(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
CAS No.: 2090959-65-0
Cat. No.: VC3149607
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090959-65-0 |
---|---|
Molecular Formula | C11H13N3O |
Molecular Weight | 203.24 g/mol |
IUPAC Name | (2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C11H13N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 |
Standard InChI Key | RTPVWQFTBBXJKX-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)C2=CC=NC=C2)CO |
Canonical SMILES | CCN1C(=CC(=N1)C2=CC=NC=C2)CO |
Introduction
Structural Identification and Classification
Chemical Identity
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol belongs to the class of pyrazole derivatives, specifically featuring substitution at positions 1, 3, and 5 of the pyrazole ring. The compound is identified by the CAS registry number 2090959-65-0 and consists of a pyrazole core with an ethyl group at position 1, a pyridin-4-yl group at position 3, and a methanol group at position 5 . This specific structural arrangement contributes to the compound's unique chemical and biological properties.
Structural Isomerism
It is important to note that a closely related positional isomer exists: (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091244-36-7), which features the methanol group at position 4 rather than position 5 of the pyrazole ring . While these compounds share similar molecular formulas and weights, their different substitution patterns result in distinct three-dimensional structures and potentially different biological activities. This comprehensive analysis focuses primarily on the 5-yl variant as specified in the query.
Molecular Identifiers
The following table summarizes key molecular identifiers for (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol:
Parameter | Value |
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Chemical Name | (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol |
CAS Number | 2090959-65-0 |
Molecular Formula | C₁₁H₁₃N₃O |
Molecular Weight | 203.24 g/mol |
Purity Standard | Min. 95% |
Physicochemical Properties
Molecular Properties
Drawing from data available for its positional isomer, the following properties can be inferred with reasonable confidence:
Property | Predicted Value | Basis |
---|---|---|
XLogP3 | Approximately 0.2 | Based on structural similarity to 4-yl isomer |
Hydrogen Bond Donor Count | 1 | From the hydroxyl group |
Hydrogen Bond Acceptor Count | 3 | From N atoms and OH group |
Rotatable Bond Count | 3 | Including ethyl-N, pyrazole-pyridine, and methanol bonds |
Exact Mass | Approximately 203.11 Da | Based on molecular formula |
These properties suggest moderate lipophilicity and capacity for hydrogen bonding, characteristics that would influence the compound's behavior in biological systems and its potential pharmaceutical applications .
Synthesis and Preparation
Purification Methods
For compounds of this class, purification typically involves:
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Column chromatography using silica gel with appropriate solvent gradients
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Recrystallization from suitable solvent systems such as ethanol/water mixtures
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Monitoring of purity through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)
The target purity standard for research-grade material of this compound is typically 95% or higher, as indicated in commercial specifications .
Spectral Characteristics and Structural Confirmation
Spectroscopic Analysis
For definitive structural confirmation, (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol would typically be characterized using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show distinctive patterns for the pyrazole proton, pyridine protons, methanol CH₂, and ethyl group protons
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¹³C NMR would confirm the carbon framework and substitution pattern
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Infrared (IR) Spectroscopy:
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Expected to show characteristic absorption bands for OH stretching (3200-3400 cm⁻¹)
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C=N and C=C stretching vibrations (1500-1600 cm⁻¹) from the pyrazole and pyridine rings
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Mass Spectrometry:
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Would provide molecular weight confirmation around 203.24 g/mol
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Fragmentation pattern analysis could help confirm structural features
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Comparative Analysis with Structural Analogs
Position Isomers
As previously noted, the 4-yl isomer ((1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol) represents a significant structural analog. Comparing these position isomers:
Feature | 5-yl Isomer (Target Compound) | 4-yl Isomer |
---|---|---|
CAS Number | 2090959-65-0 | 2091244-36-7 |
Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₃N₃O |
Molecular Weight | 203.24 g/mol | 203.24 g/mol |
Structure | Methanol at position 5 | Methanol at position 4 |
Spatial Arrangement | Different orientation of hydroxymethyl group | Different orientation of hydroxymethyl group |
This structural difference, while subtle, could significantly impact biological activity and physicochemical properties due to altered three-dimensional presentation of functional groups .
Related Pyrazole Derivatives
Other structurally related compounds include:
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(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol - Features a piperidine instead of pyridine ring
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(3-nitro-1H-pyrazol-5-yl)methanol - Contains a nitro group at position 3 instead of a pyridine ring
These structural variations could serve as useful comparisons in structure-activity relationship studies and may help elucidate the importance of specific functional groups in determining biological activity .
Research Status and Future Directions
Future Research Opportunities
Several promising directions for future research on (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol include:
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Comprehensive characterization of physicochemical properties through experimental methods
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Systematic evaluation of biological activities, particularly in areas where similar pyrazole derivatives have shown promise
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Exploration of structure-activity relationships by comparing with positional isomers and other structural analogs
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Investigation of potential applications as a synthetic intermediate for more complex bioactive molecules
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Development of more efficient synthetic routes and scale-up procedures
Such studies would contribute valuable knowledge to the understanding of pyrazole chemistry and potentially uncover novel applications for this compound.
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